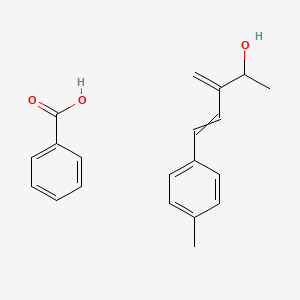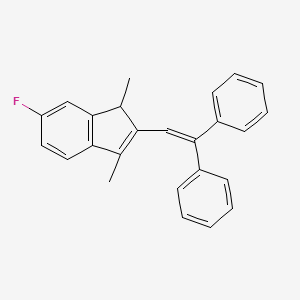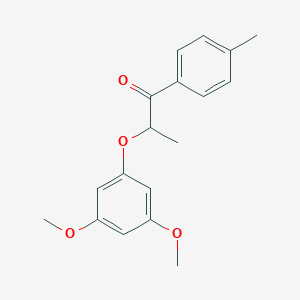
Benzoic acid;3-methylidene-5-(4-methylphenyl)pent-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;3-methylidene-5-(4-methylphenyl)pent-4-en-2-ol is a complex organic compound with a unique structure that combines the properties of benzoic acid and a substituted pentenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;3-methylidene-5-(4-methylphenyl)pent-4-en-2-ol typically involves multi-step organic reactions. One common method includes the aldol condensation of benzoic acid derivatives with appropriate aldehydes or ketones, followed by reduction and dehydration steps. The reaction conditions often require the use of strong bases, such as sodium hydroxide or potassium hydroxide, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;3-methylidene-5-(4-methylphenyl)pent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the aliphatic chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, and bases are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Benzoic acid;3-methylidene-5-(4-methylphenyl)pent-4-en-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid;3-methylidene-5-(4-methylphenyl)pent-4-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler compound with similar acidic properties.
3-methylidene-5-phenylpent-4-en-2-ol: A related compound with a similar structure but lacking the benzoic acid moiety.
Uniqueness
Benzoic acid;3-methylidene-5-(4-methylphenyl)pent-4-en-2-ol is unique due to its combination of aromatic and aliphatic properties, making it versatile for various applications. Its structure allows for diverse chemical reactions and potential biological activities, distinguishing it from simpler compounds.
Properties
CAS No. |
835651-51-9 |
|---|---|
Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
benzoic acid;3-methylidene-5-(4-methylphenyl)pent-4-en-2-ol |
InChI |
InChI=1S/C13H16O.C7H6O2/c1-10-4-7-13(8-5-10)9-6-11(2)12(3)14;8-7(9)6-4-2-1-3-5-6/h4-9,12,14H,2H2,1,3H3;1-5H,(H,8,9) |
InChI Key |
XXAMAFFUENDEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=C)C(C)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14185805.png)
![Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)](/img/structure/B14185806.png)

![4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185815.png)


![N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14185827.png)
![({[(2S)-2-Methyldecyl]oxy}methyl)benzene](/img/structure/B14185833.png)


![(Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane](/img/structure/B14185849.png)
![3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL](/img/structure/B14185859.png)

